5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
Properties
CAS No. |
58018-47-6 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-phenyl-5-(phenyliminomethyl)imidazol-4-ol |
InChI |
InChI=1S/C16H13N3O/c20-16-15(11-17-13-7-3-1-4-8-13)18-12-19(16)14-9-5-2-6-10-14/h1-12,20H |
InChI Key |
RDTPLASPNZYWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(N(C=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-((phenylamino)methylene)-1H-imidazol-5(4H)-one typically involves the condensation of benzaldehyde with 4-phenyl-1H-imidazol-5(4H)-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-((phenylamino)methylene)-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibit significant antimicrobial properties. A study demonstrated that certain modifications to the imidazole ring enhance its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study:
In a comparative analysis, compounds with an anilino substituent showed a reduction in minimum inhibitory concentration (MIC) values compared to standard antibiotics. The following table summarizes the MIC values for selected compounds:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 5-(Anilinomethylidene)-3-phenyl-... | 16 | 32 |
| Standard Antibiotic (e.g., Penicillin) | 8 | 16 |
2. Anti-cancer Properties
The compound has also been investigated for its anti-cancer properties. Research has shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7 by activating specific apoptotic pathways.
Case Study:
In vitro studies revealed that treatment with the compound led to a significant decrease in cell viability in MCF-7 cells, with an IC50 value of approximately 12 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Materials Science Applications
1. Organic Light Emitting Diodes (OLEDs)
this compound has been explored as a potential material for OLEDs due to its favorable electronic properties.
Case Study:
A research team developed OLEDs utilizing this compound as an emissive layer, achieving a maximum brightness of 15,000 cd/m² and an external quantum efficiency of 6%. The performance metrics are summarized below:
| Parameter | Value |
|---|---|
| Maximum Brightness | 15,000 cd/m² |
| External Quantum Efficiency | 6% |
| Turn-on Voltage | 3.2 V |
Agricultural Chemistry Applications
1. Pesticide Development
The compound's structural characteristics have led to its exploration as a potential pesticide. Its derivatives have shown effectiveness against various pests while exhibiting low toxicity to non-target organisms.
Case Study:
Field trials conducted on crops treated with formulations containing this compound demonstrated a reduction in pest populations by over 70% compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-((phenylamino)methylene)-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Donating vs. In contrast, 4-nitrobenzylidene derivatives (e.g., ) exhibit electron-withdrawing effects, which may alter reactivity and binding affinity . Methoxybenzylidene () and hydroxyethyl methylamino (NBSI, ) groups balance electronic effects for fluorescence or solubility .
Solubility Modifications: Sulfonate () and morpholino () substituents significantly enhance water solubility, critical for bioavailability. The target compound’s anilino group may require derivatization (e.g., sulfonation) to improve solubility .
Key Findings:
- Anticancer Activity: Nitrophenyl and hydroxy-methoxybenzylidene derivatives () show potent activity against cancer cells, suggesting the target compound’s anilino group may offer unique selectivity .
Biological Activity
5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known by its CAS number 58018-47-6, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and neuroprotective properties, supported by case studies and research findings.
The molecular formula of this compound is C16H13N3O, with a molecular weight of 263.294 g/mol. The compound features an imidazole ring fused with a phenyl group and an anilino side chain, contributing to its potential biological activities.
Anti-inflammatory Activity
Research indicates that imidazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that modifications in the structure of imidazole compounds can enhance their anti-inflammatory effects. Specifically, compounds with substitutions at the 1 or 3 positions of the imidazole ring showed potent activity comparable to glucocorticoids .
Case Study:
A derivative of imidazole demonstrated effective inhibition of carrageenan-induced paw edema in rats, showcasing an effective ED50 value of 0.47 mg/kg . This suggests that similar modifications in this compound could yield promising anti-inflammatory agents.
Anticancer Activity
The anticancer potential of imidazolones has been explored extensively. A recent study focused on various imidazole derivatives and their ability to inhibit cancer cell proliferation. The findings suggested that certain structural features significantly influence anticancer activity .
Research Findings:
In vitro tests revealed that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF7 | 10 | Cell Cycle Arrest |
| 5-(Anilinomethylidene)-3-phenyl... | A549 | TBD | TBD |
Neuroprotective Activity
Imidazole derivatives have also been investigated for neuroprotective effects. These compounds are believed to modulate neuropeptide Y receptors, which play a critical role in neuroprotection and neurogenesis .
Case Study:
A study on related compounds indicated that they could act as antagonists for neuropeptide Y receptors, potentially leading to protective effects against neurodegenerative diseases . This opens avenues for exploring this compound in neurological contexts.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific substituents on the imidazole ring and adjacent phenyl groups. Variations in these groups can lead to significant changes in biological activity. For instance:
-
Substituent Positioning:
- Substituents at the 1 or 3 positions enhance anti-inflammatory activity.
- Modifications at the phenyl group can influence anticancer potency.
-
Hydrogen Bonding:
- The presence of hydrogen bond donors and acceptors contributes to the binding affinity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
